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Abstract

Linustedastat (formerly OG-6219 and FOR-6219) is a potent and selective steroidal inhibitor
of 17B-hydroxysteroid dehydrogenase 1 (173-HSD1). Developed by Forendo Pharma and later
acquired by Organon, it was investigated as a novel treatment for endometriosis. The
therapeutic rationale was to locally inhibit the conversion of estrone to the more potent estradiol
in endometrial tissue, thereby reducing estrogenic stimulation without significantly impacting
systemic hormone levels. Despite a promising preclinical profile and successful Phase 1 trials,
the Phase 2 ELENA study in patients with endometriosis-related pain did not meet its primary
efficacy endpoint, leading to the discontinuation of its clinical development. This guide provides
a detailed overview of the discovery, synthesis, mechanism of action, and preclinical evaluation
of Linustedastat, serving as a valuable resource for researchers in the field of women's health
and steroid hormone modulation.

Introduction: The Rationale for 178-HSD1 Inhibition
in Endometriosis

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the
growth of endometrial-like tissue outside the uterus. This ectopic tissue expresses the
necessary enzymatic machinery to synthesize its own estradiol, a key driver of lesion growth
and inflammation. 173-hydroxysteroid dehydrogenase 1 (173-HSD1) is a critical enzyme in this
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process, catalyzing the final step in estradiol biosynthesis — the conversion of the weaker
estrogen, estrone, to the highly potent estradiol.[1] Elevated expression of 173-HSD1 has been
observed in endometriotic lesions, making it a compelling therapeutic target.

The development of a selective 173-HSD1 inhibitor like Linustedastat was based on the
“intracrinology" concept: targeting local hormone production within the diseased tissue to elicit
a therapeutic effect while minimizing systemic side effects associated with conventional
hormonal therapies that induce a hypoestrogenic state.[2][3]

Discovery of Linustedastat (0G-6219)

Linustedastat was discovered and developed by Forendo Pharma, a company specializing in
intracrine hormone modulation, which was later acquired by Organon.[4] The discovery
program focused on identifying potent and selective inhibitors of 173-HSD1 with drug-like
properties suitable for oral administration.

The chemical structure of Linustedastat, 3-[(17E)-4-Fluoro-17-(hydroxyimino)estra-1,3,5(10)-
trien-153-yl]-N-(5-fluoropyridin-2-yl)propanamide, reveals its foundation on a modified estrone
scaffold.[1] Medicinal chemistry efforts likely focused on optimizing the substituents at various
positions of the steroid nucleus to achieve high affinity and selectivity for the 173-HSD1
enzyme. The introduction of the 15(-yI-N-(5-fluoropyridin-2-yl)propanamide side chain and the
17-hydroxyimino group were critical modifications to impart the desired inhibitory activity and
pharmacological properties.

Synthesis of Linustedastat

The synthesis of Linustedastat is detailed in patent W02018224736A1. The following is a
representative synthetic scheme based on the examples provided in the patent.

Experimental Protocol: Synthesis of Linustedastat (lllustrative)

o Step 1: Starting Material: The synthesis would likely commence from a readily available
estrone derivative, which is then subjected to a series of chemical transformations to
introduce the required functionalities at the C4, C15, and C17 positions.

o Step 2: Introduction of the C15 side chain: This would involve a multi-step sequence to build
the propanamide side chain at the 153 position of the steroid core. This could be achieved
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through stereoselective alkylation or other carbon-carbon bond-forming reactions.

o Step 3: Formation of the Amide Bond: The carboxylic acid intermediate at the C15 side chain
is then coupled with 2-amino-5-fluoropyridine using standard peptide coupling reagents (e.g.,
HATU, HOBt, EDC) to form the amide bond.

o Step 4: Modification of the C17 Carbonyl Group: The ketone at the C17 position is converted
to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base.

e Step 5: Introduction of the C4 Fluorine: A fluorination reaction, likely using an electrophilic
fluorinating agent, would be performed on the A-ring of the steroid to introduce the fluorine
atom at the C4 position.

o Step 6: Purification: The final compound, Linustedastat, is purified using chromatographic
techniques such as column chromatography or preparative HPLC to yield the desired
product with high purity.

Note: This is a generalized protocol. For the exact, detailed experimental procedures, including
reagents, solvents, reaction conditions, and characterization data, please refer to the specific
examples within patent WO2018224736A1.

Mechanism of Action and Preclinical Pharmacology

Linustedastat is a potent and selective inhibitor of the 173-HSD1 enzyme.[1] Its mechanism of
action is to block the conversion of estrone to estradiol within target tissues.

Estrone (E1)
(Weak Estrogen)

Linustedastat (OG-6219)

Conversion Estradiol (E2) Stimulates Endometrial Lesion
el Eeine (Potent Estrogen) Growth & Inflammation
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Caption: Mechanism of action of Linustedastat.
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Experimental Protocols for Preclinical Evaluation:
e In Vitro 173-HSD1 Inhibition Assay:

o Recombinant human 173-HSD1 enzyme is incubated with a known concentration of a
substrate (e.g., radiolabeled estrone) and a cofactor (NADPH).

o Varying concentrations of Linustedastat are added to the reaction mixture.
o The reaction is allowed to proceed for a defined period at 37°C.

o The reaction is stopped, and the substrate and product (estradiol) are separated using
techniques like thin-layer chromatography (TLC) or high-performance liquid
chromatography (HPLC).

o The amount of product formed is quantified, and the IC50 value (the concentration of
inhibitor required to reduce enzyme activity by 50%) is calculated.

o Cell-Based Assays:

[e]

A suitable cell line expressing 173-HSD1 (e.g., T-47D breast cancer cells) is cultured.

o The cells are treated with estrone in the presence or absence of varying concentrations of
Linustedastat.

o After incubation, the concentration of estradiol in the cell culture medium is measured
using methods like ELISA or LC-MS/MS.

o The ability of Linustedastat to inhibit estradiol production in a cellular context is
determined.

¢ Animal Models of Endometriosis:

o Endometriosis is surgically induced in animal models, such as rodents or non-human
primates, by transplanting endometrial tissue to ectopic sites.

o The animals are treated with vehicle or different doses of Linustedastat.
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o The growth and regression of the endometriotic lesions are monitored over time.
o At the end of the study, the lesions are excised, weighed, and analyzed histologically.

o Pain-related behaviors can also be assessed in some models.

Preclinical Data Summary

While specific quantitative data for Linustedastat from peer-reviewed publications is limited,
press releases from Forendo Pharma and presentations on related compounds suggest a
favorable preclinical profile.

Parameter Result
In Vitro Potency Potent inhibitor of 173-HSD1
o Selective for 173-HSD1 over other
Selectivity ) )
steroidogenic enzymes
Favorable pharmacokinetic properties across
Pharmacokinetics several preclinical species, supporting oral

dosing.[5]

Demonstrated efficacy in preclinical models of

In Vivo Efficacy endometriosis

Clinical Development and Discontinuation
Phase 1 Studies

Linustedastat successfully completed Phase 1 clinical trials. The studies demonstrated that
the drug was safe and well-tolerated in healthy volunteers.[2][3] The pharmacokinetic profile
supported the potential for once or twice-daily oral dosing. Importantly, the treatment did not
appear to cause systemic estrogen deficiency-related side effects, and treated premenopausal
women continued to have normal ovulatory menstrual cycles, supporting the targeted, local
mechanism of action.[2]

Phase 2 (ELENA) Study and Discontinuation
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The Phase 2 ELENA study was a randomized, double-blind, placebo-controlled trial designed
to evaluate the efficacy and safety of three dose levels of Linustedastat in pre-menopausal
women with moderate-to-severe endometriosis-related pain.[6] In July 2025, Organon
announced that the study did not meet its primary efficacy endpoint, as Linustedastat did not
demonstrate a statistically significant improvement in overall pelvic pain compared to placebo.

[71[8][9] Based on these results, Organon discontinued the clinical development program for
Linustedastat.[7][3][9]
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Caption: Linustedastat clinical development workflow.

Conclusion
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Linustedastat (OG-6219) represents a well-designed therapeutic candidate targeting a sound
biological rationale for the treatment of endometriosis. Its discovery and development were
based on the principle of inhibiting local estrogen production to avoid the side effects of
systemic hormonal therapies. While the compound demonstrated a promising preclinical and
early clinical profile, it ultimately failed to show efficacy in a Phase 2 clinical trial. The data and
methodologies presented in this whitepaper provide valuable insights for the continued
development of novel therapies for endometriosis and other estrogen-dependent diseases. The
story of Linustedastat underscores the challenges of translating preclinical findings into clinical
efficacy, particularly in complex diseases like endometriosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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